

Application Notes and Protocols for T0901317 in Primary Hepatocyte Culture

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Compound of Interest

Compound Name: T900607

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These application notes provide a comprehensive guide for utilizing T0901317, a potent synthetic Liver X Receptor (LXR) agonist, in primary hepatocyte culture. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and pathway visualizations.

Introduction

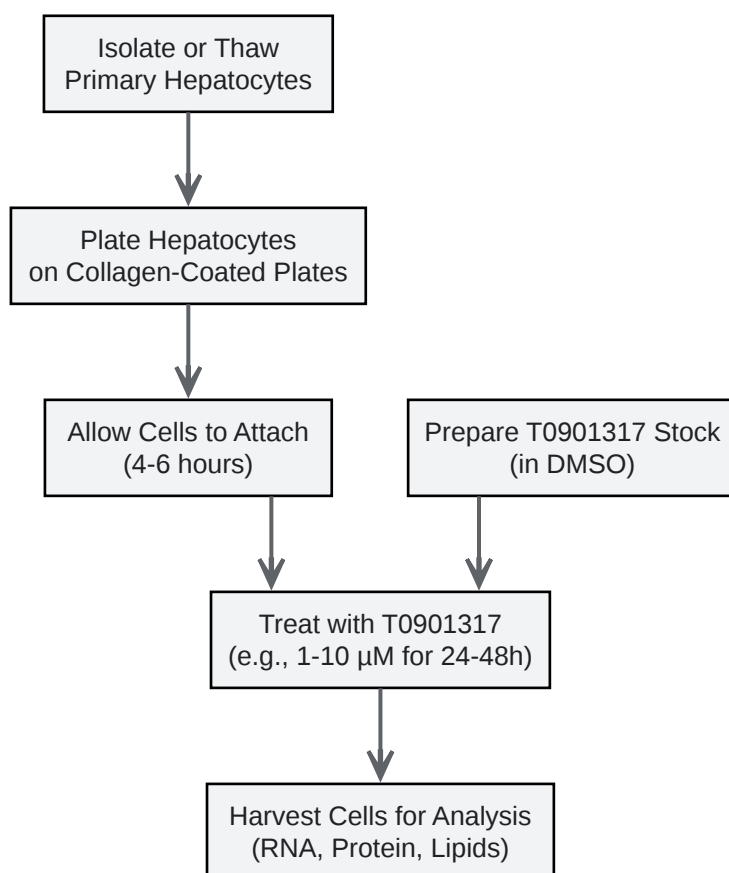
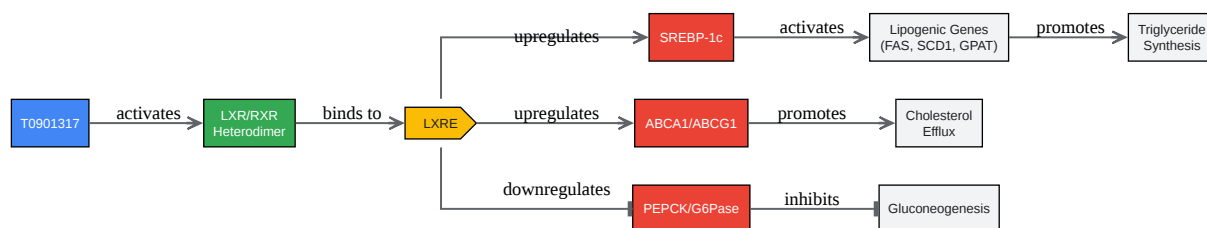
T0901317 is a widely used research tool for activating Liver X Receptors (LXR α and LXR β), which are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis.^{[1][2]} In primary hepatocytes, T0901317 is instrumental in studying lipogenesis, cholesterol metabolism, and the expression of genes involved in these pathways.^{[3][4]} It has been shown to improve hepatic insulin resistance but can also induce significant lipogenesis, leading to triglyceride accumulation.^{[5][6]}

Mechanism of Action

T0901317 functions as a potent agonist for both LXR α (NR1H3) and LXR β (NR1H2). Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This complex then recruits coactivators to initiate transcription.

It is important to note that T0901317 can also activate the farnesoid X receptor (FXR), although it is a more potent activator of LXR.[7] This dual agonism should be considered when interpreting experimental results.

Signaling Pathway of T0901317 in Hepatocytes



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